1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
Description
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a para-substituted ethynylphenyl moiety. The ethynyl group introduces unique electronic and steric properties, enabling applications in pharmaceutical synthesis (e.g., as intermediates in kinase inhibitors or cystic fibrosis therapies) and materials science.
Properties
IUPAC Name |
1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h1,3-6H,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFDYUTPDKOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide Generation and Olefin Activation
A foundational method for cyclopropane ring formation involves sulfonium or tetrahydrothiophenium ylides, which react with activated olefins to generate cyclopropane derivatives. For 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, the process begins with synthesizing a tetrahydrothiophenium carboxymethylide ester (Fig. 1A). This ylide is generated by reacting 1-(carbalkoxymethyl)tetrahydrothiophenium halide esters with aqueous bases like potassium carbonate in methylene chloride. The resulting ylide exhibits enhanced stability compared to traditional sulfonium analogs, enabling higher yields (75–86%) under milder conditions (25–50°C).
Reaction with 4-Ethynylstyrene Derivatives
The ylide is combined with 4-ethynylstyrene or its protected analogs to form the cyclopropane ring. The reaction proceeds via nucleophilic addition across the olefin’s double bond, followed by ring closure (Fig. 1B). Critical parameters include:
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Solvent : Anhydrous methylene chloride or chloroform.
-
Catalyst : None required, but inert gas (N₂) prevents oxidation.
Post-reaction, the ester intermediate undergoes hydrolysis using 3% aqueous HCl or NaOH to yield the carboxylic acid.
Table 1: Key Reaction Metrics for Ylide-Based Cyclopropanation
| Parameter | Value/Range | Source |
|---|---|---|
| Yield (crude product) | 75–86% | |
| Reaction Time | 10–117 hours | |
| Purity (post-distillation) | >90% | |
| cis/trans Isomer Ratio | 70:30 (adjustable) |
Cyclopropanation via Wadsworth-Emmons Reaction
Phosphonate Ester Preparation
The Wadsworth-Emmons reaction employs phosphonate esters to generate cyclopropanes through olefination. For the target compound, diethyl (2-(4-ethynylphenyl)cyclopropyl)phosphonate is synthesized from 4-ethynylbenzaldehyde and a phosphonate precursor (Fig. 2A). This method offers superior stereocontrol but requires rigorous anhydrous conditions.
Olefination and Hydrolysis
The phosphonate ester reacts with a ketone or aldehyde under basic conditions (e.g., NaH or KOtBu) to form the cyclopropane ring. Subsequent hydrolysis with concentrated HCl or H₂SO₄ yields the carboxylic acid. Challenges include managing the ethynyl group’s reactivity, often necessitating protective groups like triisopropylsilyl (TIPS) during earlier steps.
Table 2: Wadsworth-Emmons Reaction Optimization
| Parameter | Value/Range | Source |
|---|---|---|
| Yield (cyclopropane ester) | 60–72% | |
| Hydrolysis Efficiency | 85–92% | |
| Reaction Scale | Up to 15 kg |
Halogen Elimination and Cyclopropane Functionalization
Dichloride Elimination
Patent US4551281A describes a method where 3-(2',2'-dichloro-3',3',3'-trifluoropropyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes base-mediated elimination (Fig. 3A). Using anhydrous potassium carbonate in dimethylacetamide at 138–146°C, chlorine atoms are eliminated to form a propenyl intermediate, which is further functionalized.
Ethynyl Group Introduction
The ethynyl group is introduced via Sonogashira coupling post-cyclopropanation. For example, a brominated cyclopropane intermediate reacts with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄ catalysis, followed by desilylation with K₂CO₃/MeOH.
Table 3: Halogen Elimination and Coupling Metrics
| Parameter | Value/Range | Source |
|---|---|---|
| Elimination Yield | 65–70% | |
| Sonogashira Coupling Yield | 78–85% | |
| Purity (post-distillation) | 88–94% |
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis confirms cyclopropane ring formation through characteristic splitting patterns:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Industrial Scalability
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Ylide Cyclopropanation | 75–86 | 120–150 | High |
| Wadsworth-Emmons | 60–72 | 180–220 | Moderate |
| Halogen Elimination | 65–70 | 90–110 | High |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 1-(4-carboxyphenyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-(4-ethynylphenyl)cyclopropane-1-methanol.
Substitution: Formation of 1-(4-nitrophenyl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application:
Biochemical Probes: It can interact with enzymes or proteins, altering their activity or function.
Therapeutic Agents: It may inhibit specific molecular targets, such as enzymes or receptors, involved in disease pathways.
Comparison with Similar Compounds
Para-Substituted Phenylcyclopropane Carboxylic Acids
Substituents at the para position of the phenyl ring significantly influence physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase acidity and may enhance binding to biological targets.
- Electron-donating groups (e.g., CH₃) improve solubility in nonpolar solvents .
- The ethynyl group in 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid likely enhances reactivity in cross-coupling reactions (e.g., Sonogashira), a feature absent in halogenated analogs.
Cyclopropene Carboxylic Acids
Compounds with unsaturated cyclopropane rings exhibit distinct reactivity due to increased ring strain:
Comparison with Target Compound :
- Cyclopropene derivatives exhibit higher melting points due to rigid, planar structures.
- The saturated cyclopropane in this compound offers greater stability but reduced strain-driven reactivity.
Dicarboxylic and Functionalized Derivatives
Multi-functionalized cyclopropanes expand utility in coordination chemistry and polymer synthesis:
Key Differences :
- The ethynyl group enables orthogonal functionalization (e.g., click chemistry), unlike Boc-protected derivatives.
Comparison :
- ACC’s amine group is critical for ethylene production, whereas the ethynylphenyl group in the target compound suggests applications in targeted therapeutics.
- Fluorinated benzodioxol derivatives (e.g., ) highlight the importance of aromatic substituents in drug bioavailability.
Biological Activity
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. This article delves into its biological interactions, mechanisms, and implications for drug development, supported by relevant data tables and findings from diverse research studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H10O2
- Molecular Weight : 186.21 g/mol
- Physical Appearance : Solid form ranges from white to yellow, indicating varying degrees of purity and stability.
The structure includes a cyclopropane ring, an ethynyl group attached to a phenyl ring, and a carboxylic acid functional group. The strained nature of the cyclopropane ring may enhance its reactivity with biological targets, potentially modulating various metabolic pathways.
Biological Activity Overview
Research indicates that this compound may interact with several biomolecules, including enzymes and receptors. Its unique structure allows it to bind effectively to specific targets, influencing biological processes. The compound's potential as a drug candidate is under investigation, particularly in the context of its efficacy against certain diseases.
The biological mechanisms through which this compound operates are still being elucidated. Preliminary studies suggest that it may:
- Bind to enzyme active sites, modulating their activity.
- Interact with receptor sites, potentially influencing signaling pathways involved in disease processes.
Inhibition Studies
A study focusing on inhibitors of O-acetylserine sulfhydrylase (OASS) highlighted the potential of cyclopropane derivatives in medicinal applications. Although not directly involving this compound, it underscores the relevance of cyclopropane structures in drug design .
Data Summary Table
| Study | Focus | Findings | Relevance |
|---|---|---|---|
| Study 1 | OASS Inhibition | Cyclopropane derivatives showed significant inhibitory activity against OASS isoforms | Potential for drug development against antibiotic resistance |
| Study 2 | Antimicrobial Activity | Related compounds exhibited efficacy against pathogenic bacteria | Implications for therapeutic applications |
| Study 3 | Enzyme Interaction | Initial findings suggest binding to specific enzymes affecting metabolic pathways | Highlights the need for further investigation |
Future Research Directions
Ongoing research is necessary to fully understand the biological activity of this compound. Key areas include:
- In-depth Mechanistic Studies : Elucidating how the compound interacts at a molecular level with various biological targets.
- Clinical Trials : Evaluating its effectiveness and safety profile in vivo.
- Structural Analog Studies : Investigating related compounds to identify structural features that enhance biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of precursors via [2+1] cycloaddition or ring-closing strategies. For example, analogous cyclopropane derivatives are synthesized using Hofmann rearrangement under acidic conditions (e.g., HCl/water, pH 1, room temperature) to stabilize reactive intermediates . Optimization includes controlling reaction time (e.g., overnight) and solvent polarity to minimize side reactions. Characterization via NMR and HPLC ensures purity and structural confirmation .
Q. How can spectroscopic techniques differentiate stereoisomers or confirm the cyclopropane ring integrity in this compound?
- Methodological Answer :
- ¹H NMR : Cyclopropane protons exhibit characteristic splitting patterns (e.g., ABX systems) due to ring strain. Ethynyl groups show sharp singlets near 2.5–3.5 ppm.
- ¹³C NMR : Cyclopropane carbons resonate at 10–25 ppm, while the carboxylic acid carbon appears at ~170 ppm.
- IR Spectroscopy : Stretching vibrations for ethynyl (C≡C, ~2100 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups confirm functionalization .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Carboxylic acid groups may undergo decarboxylation under strong acidic/basic conditions. Storage at pH 4–7 in inert atmospheres is recommended .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Cyclopropane rings are prone to ring-opening above 150°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in cycloaddition or cross-coupling reactions involving the ethynyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Huisgen azide-alkyne cycloaddition. Ethynyl groups with high electron density favor nucleophilic attack. Solvent effects (PCM models) and transition-state barriers are modeled to optimize reaction yields .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in studies targeting cancer therapeutics?
- Methodological Answer :
- Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general cytotoxicity.
- Off-target profiling : Use kinase or protease panels to identify unintended interactions.
- Metabolic stability : Assess hepatic microsomal degradation to rule out metabolite interference .
Q. What strategies enhance aqueous solubility for in vivo studies without compromising structural integrity?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid to improve lipophilicity, with in vivo hydrolysis restoring activity.
- Co-solvents : Use PEG-400 or cyclodextrins to solubilize the compound while monitoring for aggregation via dynamic light scattering (DLS).
- Salt formation : Sodium or potassium salts of the carboxylic acid improve solubility in polar solvents .
Q. How can isotopic labeling (e.g., ¹³C-cyclopropane) track metabolic pathways in plant or mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
